molecular formula C11H10N2OS B107715 N-(3-methylpyridin-2-yl)thiophene-2-carboxamide CAS No. 300730-32-9

N-(3-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No. B107715
M. Wt: 218.28 g/mol
InChI Key: UHFCHMSPWKZOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylpyridin-2-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of pyridine-based compounds and has been synthesized using various methods.

Mechanism Of Action

N-(3-methylpyridin-2-yl)thiophene-2-carboxamide's mechanism of action is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has also been shown to interact with the adenosine receptor A2A, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs. Additionally, further studies could explore the potential use of N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders.
In conclusion, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. While its mechanism of action is not fully understood, studies have shown that it can interact with various cellular targets and has various biochemical and physiological effects. Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs.

Synthesis Methods

One of the methods used to synthesize N-(3-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinethionyl chloride. This intermediate compound is then reacted with 2-aminthiophene to produce N-(3-methylpyridin-2-yl)thiophene-2-carboxamide.

Scientific Research Applications

N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3-methylpyridin-2-yl)thiophene-2-carboxamide can reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

300730-32-9

Product Name

N-(3-methylpyridin-2-yl)thiophene-2-carboxamide

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2OS/c1-8-4-2-6-12-10(8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14)

InChI Key

UHFCHMSPWKZOHX-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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